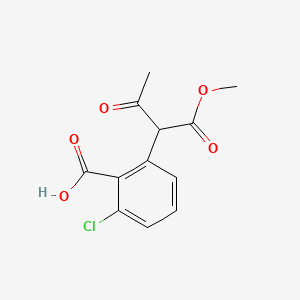
NSC 157429
描述
NSC 157429 is a chemical compound with the molecular formula C4H7NO2S2 It is known for its unique structure, which includes a methylsulfanyl group attached to a carbonothioyl group, linked to glycine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 157429 typically involves the reaction of glycine with methylsulfanylcarbonothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.
化学反应分析
Types of Reactions
NSC 157429 undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonothioyl group can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
NSC 157429 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of NSC 157429 involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and context.
相似化合物的比较
NSC 157429 can be compared with other similar compounds, such as:
N-[(Methylsulfanyl)carbonothioyl]-β-alanine: Similar structure but with a β-alanine backbone.
N-[(Methylsulfanyl)carbonothioyl]alanine: Similar structure but with an alanine backbone.
The uniqueness of this compound lies in its specific structure and the presence of the glycine backbone, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
CAS 编号 |
40520-04-5 |
|---|---|
分子式 |
C4H7NO2S2 |
分子量 |
165.2 g/mol |
IUPAC 名称 |
2-(methylsulfanylcarbothioylamino)acetic acid |
InChI |
InChI=1S/C4H7NO2S2/c1-9-4(8)5-2-3(6)7/h2H2,1H3,(H,5,8)(H,6,7) |
InChI 键 |
CVYLWKKBVGCWBQ-UHFFFAOYSA-N |
规范 SMILES |
CSC(=S)NCC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate](/img/structure/B8488219.png)
![4-[[(Dimethylamino)methylene]amino]-3-pyridinol](/img/structure/B8488227.png)

![5-(2-Bromo-phenyl)-3-methyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8488257.png)



amino}benzoic acid](/img/structure/B8488285.png)






